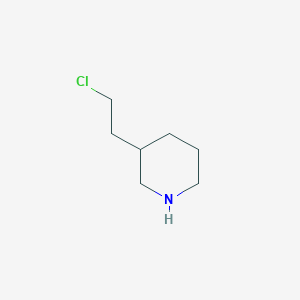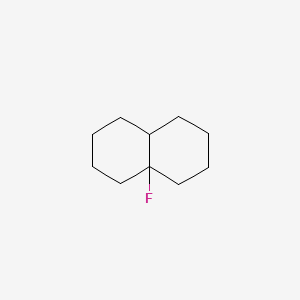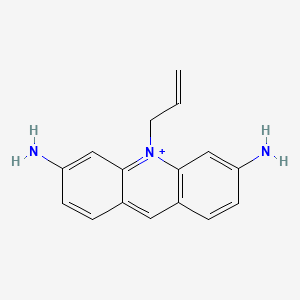
3,6-Diamino-10-(2-propenyl)acridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-10-(2-propenyl)acridinium typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions . One common method includes the alkylation of 3,6-diaminoacridine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diamino-10-(2-propenyl)acridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine compounds.
Substitution: Formation of various substituted acridinium derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diamino-10-(2-propenyl)acridinium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Diamino-10-(2-propenyl)acridinium involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Diamino-10-methylacridinium
- 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- 3,6-Diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium
Uniqueness
3,6-Diamino-10-(2-propenyl)acridinium is unique due to its specific propenyl group, which imparts distinct chemical properties and reactivity compared to other acridinium derivatives . This uniqueness makes it valuable in specialized applications, particularly in the fields of medicinal chemistry and molecular biology .
Eigenschaften
CAS-Nummer |
52009-70-8 |
|---|---|
Molekularformel |
C16H16N3+ |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
10-prop-2-enylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C16H15N3/c1-2-7-19-15-9-13(17)5-3-11(15)8-12-4-6-14(18)10-16(12)19/h2-6,8-10H,1,7H2,(H3,17,18)/p+1 |
InChI-Schlüssel |
IUJAADBPPHZUKO-UHFFFAOYSA-O |
Kanonische SMILES |
C=CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


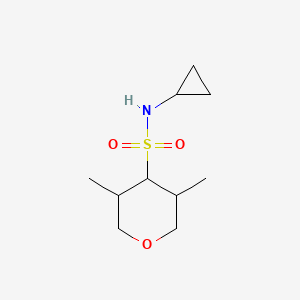
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
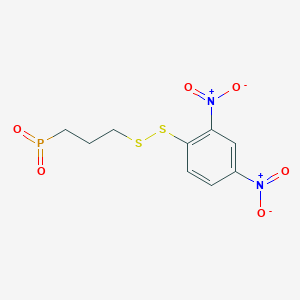
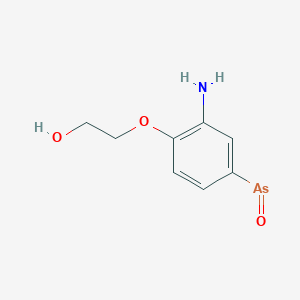
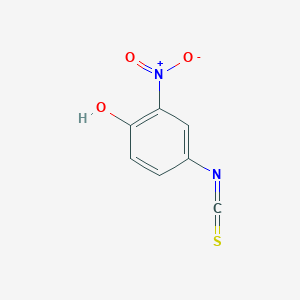
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
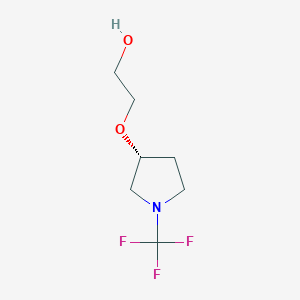
![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
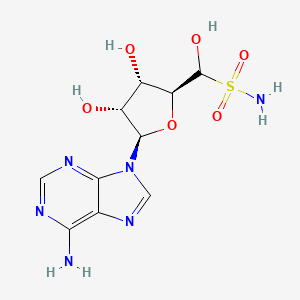
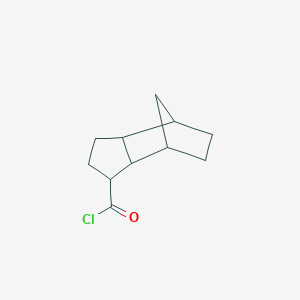
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
